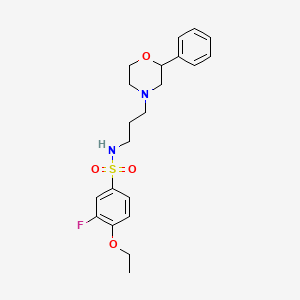

4-ethoxy-3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 4-ethoxy-3-fluoro-substituted aromatic ring linked to a 3-(2-phenylmorpholino)propylamine moiety. The 2-phenylmorpholino group introduces conformational rigidity and hydrogen-bonding capacity, which could modulate target binding affinity .

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O4S/c1-2-27-20-10-9-18(15-19(20)22)29(25,26)23-11-6-12-24-13-14-28-21(16-24)17-7-4-3-5-8-17/h3-5,7-10,15,21,23H,2,6,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVDFNZKTCAWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H24FNO3S

- Molecular Weight : 357.47 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrases and certain kinases, which can lead to altered cellular signaling pathways.

- Receptor Modulation : The morpholino moiety may interact with specific receptors involved in neurotransmission, potentially impacting conditions like anxiety and depression.

- Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial effects, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial activity. In vitro studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Studies

- Case Study on Antitumor Activity : A study involving a series of sulfonamide derivatives showed that modifications in the side chains significantly affected their cytotoxicity against cancer cell lines. The compound was tested against human breast cancer cells (MCF-7), revealing a dose-dependent inhibition of cell proliferation.

- Neuropharmacological Studies : In animal models, the administration of this compound resulted in anxiolytic-like effects, as evidenced by increased time spent in open arms during elevated plus maze tests, suggesting potential applications in treating anxiety disorders.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Comparisons :

- Electron-Withdrawing vs. Electron-Donating Groups: 4-Fluoro Analog (Compound 4d, ): The 4-fluoro substitution in 4d results in moderate electron withdrawal, comparable to the 3-fluoro group in the target compound. However, positional differences (3- vs. 4-) may alter steric interactions with biological targets .

Table 1: Substituent Impact on Physicochemical Properties

*Estimated based on substituent contributions.

Side Chain Variations

- Morpholino vs. In contrast, quinolinylamino groups (e.g., Compounds 30–37, ) introduce aromatic bulk but lack hydrogen-bonding donors, possibly reducing target selectivity .

- Dimethylamino vs. Propylamine Linkers: The dimethylamino group in ’s compound offers flexibility and basicity, whereas the target’s propyl-linked morpholino group balances rigidity and solubility .

Table 2: Side Chain Functional Comparisons

Table 3: Priority Research Areas

| Parameter | Target Compound Advantage | Challenge | Proposed Solution |

|---|---|---|---|

| Metabolic Stability | Fluorine and ethoxy groups | Potential CYP450 interactions | Introduce methyl groups (e.g., 4e) |

| Solubility | Moderate logP (~3.2) | Limited aqueous solubility | PEGylation or salt formation |

| Synthetic Scalability | Standard sulfonamide chemistry | Morpholino coupling efficiency | Optimize catalyst (e.g., Pd-based) |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 4-ethoxy-3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzenesulfonyl chloride derivatives. A common approach includes:

Sulfonamide Formation : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR and -NMR verify substituent positions and stereochemistry. For example, the ethoxy group () shows a triplet at ~1.3 ppm (CH) and a quartet at ~4.0 ppm (CH) .

- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H] at m/z 463.1542 for CHFNOS) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase HPLC with photodiode array detection (λ = 254 nm) .

Q. What in vitro assays are used to evaluate its biological activity in early-stage research?

- Methodological Answer :

- Enzyme Inhibition Assays : Test affinity for targets like carbonic anhydrase or serotonin receptors via fluorescence-based or radiometric assays (IC determination) .

- Antimicrobial Screening : Use broth microdilution (MIC values against Gram-positive/negative bacteria) and fungal strains (e.g., Candida albicans) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .

- Temperature Control : Slow addition of reagents at -10°C reduces side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Scale-Up Considerations : Switch from batch to flow chemistry for exothermic steps to improve safety and reproducibility .

Q. How to conduct structure-activity relationship (SAR) studies to identify critical functional groups?

- Methodological Answer :

- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or isopropoxy) and compare activity .

- Fluorine Substitution : Test analogues without the 3-fluoro group to assess its role in membrane permeability (logP measurements) .

- Morpholino Ring Variations : Introduce substituents on the phenyl ring (e.g., -Cl, -CF) to evaluate binding to morpholine-linked targets (e.g., mTOR inhibitors) .

Q. How to resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., acetazolamide for carbonic anhydrase assays) to calibrate inter-lab variability .

- Meta-Analysis : Compare IC values from literature using standardized units (nM vs. μM) and statistical tools (e.g., ANOVA) .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.